molecular formula C7H13BrO B2768128 2-(2-Bromoethoxy)ethylcyclopropane CAS No. 1697523-66-2

2-(2-Bromoethoxy)ethylcyclopropane

Cat. No.: B2768128
CAS No.: 1697523-66-2
M. Wt: 193.084
InChI Key: VWGUBDHPQSKYMY-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)ethylcyclopropane is an organobromine compound featuring a cyclopropane ring substituted with a 2-(2-bromoethoxy)ethyl group. Its molecular formula is C₇H₁₃BrO, with a molecular weight of 209.08 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., alkylation or coupling) due to the reactivity of its bromine atom.

Synthesis: The compound can be synthesized via methods similar to those described in Scheme 2 of , where bromoethoxy-containing precursors react under basic conditions (e.g., K₂CO₃/NaI in dioxane) to form ether-linked cyclopropane derivatives . Its structural uniqueness lies in the strained cyclopropane ring, which enhances the electron-withdrawing effect on the adjacent bromoethoxy group, increasing its susceptibility to nucleophilic attack.

Properties

IUPAC Name

2-(2-bromoethoxy)ethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUBDHPQSKYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)ethylcyclopropane typically involves the reaction of cyclopropane derivatives with bromoethoxy compounds. One common method includes the use of cyclopropylmagnesium bromide in the presence of a palladium catalyst to facilitate the coupling reaction . Another approach involves the use of diazomethane to generate methylene, which can then react with bromoethoxy compounds under specific conditions .

Industrial Production Methods

Industrial production of 2-(2-Bromoethoxy)ethylcyclopropane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)ethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Sodium or potassium hydroxide in ethanol, heated under reflux.

    Elimination: Concentrated sodium or potassium hydroxide in ethanol, heated under reflux.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of hydroxyl derivatives.

    Elimination: Formation of alkenes such as propene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(2-Bromoethoxy)ethylcyclopropane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential therapeutic applications and drug development.

    Industry: Utilized in the production of various chemical intermediates and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)ethylcyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in cellular function and signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives with Halogenated Substituents

(Chloromethyl)cyclopropane (C₄H₇Cl)
  • Structure : Cyclopropane with a chloromethyl group.
  • Reactivity : The chlorine atom is less electronegative than bromine, resulting in slower SN2 reactions. The cyclopropane ring’s strain still activates the halogen but to a lesser extent compared to bromine.
  • Applications : Used as a building block for cross-coupling reactions, though less reactive than brominated analogs .
1-Amino-1-cyclopropanecarbonitrile Hydrochloride (C₄H₆ClN₂)
  • Structure: Cyclopropane with amino and nitrile groups.
  • Reactivity : The absence of a halogen limits its use in substitution reactions, but the nitrile group enables participation in click chemistry or cycloadditions.

Key Difference: Bromine in 2-(2-Bromoethoxy)ethylcyclopropane provides superior leaving-group ability compared to chlorine or non-halogenated cyclopropanes, making it more versatile in synthetic pathways.

Bromoethoxy-Containing Compounds

tert-Butyl N-{2-[2-(2-Bromoethoxy)ethoxy]ethyl} Carbamate
  • Structure : A Boc-protected bromoethoxy ether with a longer ethylene glycol chain.
  • Reactivity : The Boc group stabilizes the amine, reducing unintended side reactions. However, the extended chain may sterically hinder nucleophilic attack compared to the compact cyclopropane derivative .
2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)
  • Structure: Aromatic bromo compound with a methoxyacetophenone backbone.
  • Reactivity : The bromine here is part of an aromatic system, making it less reactive in SN2 reactions. It is primarily used in Ullmann couplings or as a directing group in electrophilic substitutions .

Key Difference : Aliphatic bromoethoxy groups (as in 2-(2-Bromoethoxy)ethylcyclopropane) undergo faster nucleophilic substitution than aromatic bromine due to reduced resonance stabilization.

Reactivity and Application Comparison

Reactivity in SN2 Reactions

Compound Leaving Group Reaction Rate (Relative) Conditions
2-(2-Bromoethoxy)ethylcyclopropane Br⁻ High K₂CO₃, polar aprotic
(Chloromethyl)cyclopropane Cl⁻ Moderate Strong base required
2-Bromo-4'-methoxyacetophenone Br⁻ Low Cu catalysis

The cyclopropane ring in 2-(2-Bromoethoxy)ethylcyclopropane enhances leaving-group ability, enabling reactions under milder conditions compared to non-strained analogs.

Stability and Handling

  • 2-(2-Bromoethoxy)ethylcyclopropane : Likely requires storage at low temperatures (inferred from similar bromo compounds in ) to prevent hydrolysis or decomposition.
  • 2-Bromo-4'-methoxyacetophenone: Classified as a manufacturing intermediate with strict handling protocols due to bromine’s toxicity .

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